molecular formula C9H11NO4S B1415079 Methyl 2-methyl-5-sulfamoylbenzoate CAS No. 90610-73-4

Methyl 2-methyl-5-sulfamoylbenzoate

Cat. No. B1415079
CAS RN: 90610-73-4
M. Wt: 229.26 g/mol
InChI Key: PGDUXRBJDQSTNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-5-sulfamoylbenzoate, also referred to as 2-methoxy-5-sulfamoyl methyl benzoate or methyl 5-(aminosulphonyl)-2-methoxybenzoate , is a reactant used in the preparation of many pharmaceutical compounds . These compounds are used as anticoagulants, HCV NS5B polymerase inhibitors, therapeutic drugs for treatment of neurodegenerative diseases, and oral hypoglycemic agents .


Synthesis Analysis

The synthetic route of methyl 2-methoxy-5-aminosulfonyl benzoate is composed mainly of etherification (phenol hydroxyl), sulfonyl chloride, amination, and esterification . It is prepared successfully with the help of salicylic acid and methyl salicylate as precursors .


Molecular Structure Analysis

The molecular formula of Methyl 2-methoxy-5-sulfamoylbenzoate is C9H11NO5S . The molecular weight is 245.25 g/mol . The InChI string is InChI=1S/C9H11NO5S/c1-14-8-4-3-6 (16 (10,12)13)5-7 (8)9 (11)15-2/h3-5H,1-2H3, (H2,10,12,13) .


Physical And Chemical Properties Analysis

Methyl 2-methoxy-5-sulfamoylbenzoate has a melting point of 175-177 °C . The SMILES string is COC(=O)c1cc(ccc1OC)S(N)(=O)=O .

Safety and Hazards

Methyl 2-methoxy-5-sulfamoylbenzoate is harmful if swallowed and causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

Methyl 2-methyl-5-sulfamoylbenzoate is a key intermediate in the synthesis of antipsychotic drugs such as Sulpiride . The primary targets of these drugs are dopamine receptors in the brain, particularly D2 and D3 receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

The compound interacts with its targets by binding to the dopamine receptors, thereby inhibiting the action of dopamine . This results in a decrease in the overactivity of dopamine, which is often associated with psychotic conditions.

Biochemical Pathways

The affected biochemical pathway is the dopaminergic pathway in the brain. By inhibiting the action of dopamine, the compound can help to regulate the activity of this pathway and reduce symptoms associated with conditions like schizophrenia .

Pharmacokinetics

The drugs it helps to produce, such as sulpiride, are known to have good oral bioavailability and are metabolized primarily in the liver .

Result of Action

The molecular and cellular effects of the compound’s action result in a reduction of the overactivity of dopamine in the brain. This can help to alleviate symptoms of psychosis, such as hallucinations, delusions, and disordered thinking .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 2-methyl-5-sulfamoylbenzoate. Factors such as pH, temperature, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets . .

properties

IUPAC Name

methyl 2-methyl-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDUXRBJDQSTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-5-sulfamoylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-5-sulfamoylbenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-5-sulfamoylbenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methyl-5-sulfamoylbenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-5-sulfamoylbenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methyl-5-sulfamoylbenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-5-sulfamoylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.